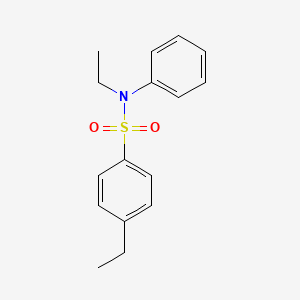![molecular formula C24H36ClNO2 B2861891 1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride CAS No. 1201421-52-4](/img/structure/B2861891.png)
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride is a synthetic compound with a complex structure that includes an adamantane moiety, a phenoxy group, and a cyclopentylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Adamantyl Phenol Intermediate: : The adamantane moiety is introduced to a phenol derivative through a Friedel-Crafts alkylation reaction. This step requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane (CH2Cl2).
-
Etherification: : The adamantyl phenol intermediate is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to form the corresponding ether. This step typically uses a base like sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
-
Amination: : The resulting ether is subjected to nucleophilic substitution with cyclopentylamine to introduce the cyclopentylamino group. This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or ethanol (EtOH).
-
Hydrochloride Salt Formation: : Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or isopropanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy or amino derivatives.
Scientific Research Applications
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety is known for its ability to enhance the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes. The phenoxy and cyclopentylamino groups contribute to the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways.
Comparison with Similar Compounds
1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-[4-(Adamantan-1-yl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride: Similar structure but with a piperidine ring instead of a cyclopentylamino group.
1-[4-(Adamantan-1-yl)phenoxy]-3-(morpholin-4-yl)propan-2-ol hydrochloride: Contains a morpholine ring instead of a cyclopentylamino group.
1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride: Features a dimethylamino group instead of a cyclopentylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(cyclopentylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2.ClH/c26-22(15-25-21-3-1-2-4-21)16-27-23-7-5-20(6-8-23)24-12-17-9-18(13-24)11-19(10-17)14-24;/h5-8,17-19,21-22,25-26H,1-4,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTILHMWUBGJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)
![3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine](/img/structure/B2861810.png)


![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzenesulfonamide](/img/structure/B2861816.png)
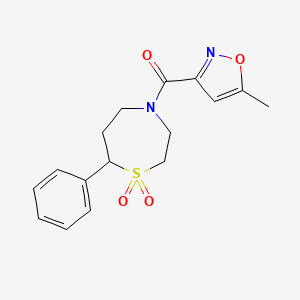
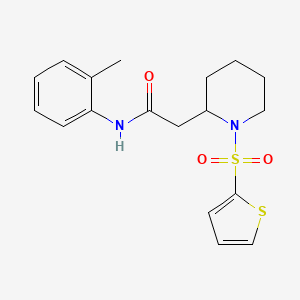
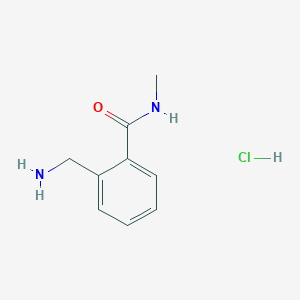
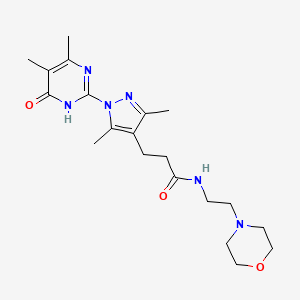
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
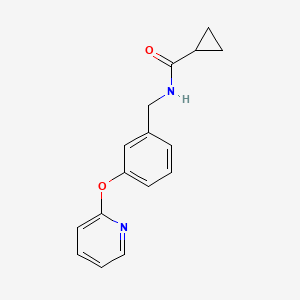
![Oxiran-2-yl-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]methanone](/img/structure/B2861829.png)
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)
